1,3-Dihydroxyacetone dimer

概要

説明

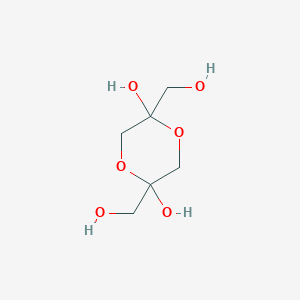

1,3-Dihydroxyacetone dimer, also known as 2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol, is a chemical compound with the molecular formula C6H12O6. It is a dimeric form of 1,3-dihydroxyacetone, a simple saccharide. This compound is primarily used in organic synthesis and as a building block for various chemical reactions .

準備方法

1,3-Dihydroxyacetone dimer can be synthesized through several methods:

化学反応の分析

1,3-Dihydroxyacetone dimer undergoes various chemical reactions:

Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it back to 1,3-dihydroxyacetone or other related compounds.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, forming various derivatives.

科学的研究の応用

Chemical Applications

Organic Synthesis

DHA dimer serves as a significant building block in organic synthesis. It is utilized in the production of various compounds, including nitric acid esters and lactic acid derivatives. Its role as a reagent in nucleophilic and electrophilic reactions enhances its utility in synthetic organic chemistry .

Catalysis

The compound acts as a catalytic agent in several chemical reactions, particularly in petrochemical processes. Its ability to facilitate reactions makes it valuable in industrial chemistry .

Biological Applications

Biochemical Research

DHA dimer is employed in biochemical assays to study metabolic pathways and enzyme activities. It serves as a substrate for enzymes like galactose oxidase, aiding in the understanding of carbohydrate metabolism .

Cellular Effects

Research indicates that DHA dimer can influence cellular processes, such as promoting cell death through interactions with amino acids, leading to the formation of melanoidins during the Maillard reaction. This property is particularly relevant in studies focused on aging and cellular stress responses.

Medical Applications

Dermatology and Cosmetics

One of the most prominent applications of DHA dimer is in the formulation of sunless tanning products. It reacts with amino acids in the skin to produce a natural-looking tan, making it a staple ingredient in many cosmetic formulations . Additionally, it is used to treat skin conditions like vitiligo by darkening unpigmented areas of the skin .

Pharmaceutical Formulations

In pharmaceuticals, DHA dimer is explored for enhancing the stability and solubility of active ingredients, which can improve therapeutic efficacy. Its properties are being investigated for potential use in drug delivery systems .

Food Industry Applications

Flavoring Agents

DHA dimer is recognized for its flavoring properties and is used as a food additive to enhance taste and preserve food quality. Its ability to impart a cooling sensation makes it appealing for use in various food products .

Environmental Applications

Biodegradable Materials Development

DHA dimer's chemical structure allows for its use in developing biodegradable materials, contributing to sustainable practices in packaging and product design. Research is ongoing into its potential for creating environmentally friendly alternatives to conventional plastics .

Summary Table of Applications

| Field | Application |

|---|---|

| Chemistry | Building block for organic synthesis; catalytic agent |

| Biology | Substrate for biochemical assays; influences cellular processes |

| Medicine | Ingredient in sunless tanning products; enhances drug stability |

| Food Industry | Flavoring agent; preservative |

| Environmental Science | Development of biodegradable materials |

Case Studies and Research Findings

- Self-Tanning Products: Studies have shown that DHA dimer effectively reacts with skin proteins to produce a natural tan without exposure to UV radiation, making it a safer alternative for skin tanning compared to traditional methods .

- Biochemical Assays: Research utilizing DHA dimer has demonstrated its effectiveness as a reagent in various biochemical pathways, enhancing the understanding of metabolic processes related to carbohydrate metabolism .

- Sustainable Packaging: Recent investigations into biodegradable materials incorporating DHA dimer have highlighted its potential to reduce environmental impact while maintaining product integrity .

作用機序

The mechanism of action of 1,3-dihydroxyacetone dimer involves its interaction with amino acids in the skin. It undergoes a Maillard reaction with the amino groups of proteins, leading to the formation of melanoidins, which impart a brown color to the skin . This reaction is similar to the natural tanning process but occurs without exposure to ultraviolet radiation.

類似化合物との比較

1,3-Dihydroxyacetone dimer can be compared with other similar compounds:

1,3-Dihydroxyacetone: The monomeric form, which is more reactive and less stable than the dimer.

Glyceraldehyde: A structural isomer of 1,3-dihydroxyacetone, used in similar applications but with different reactivity.

2,5-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol: Another name for this compound, highlighting its dioxane structure.

This compound is unique due to its stability and versatility in various chemical reactions, making it a valuable compound in multiple fields of research and industry.

生物活性

1,3-Dihydroxyacetone dimer (DHA dimer) is a compound derived from the simple sugar dihydroxyacetone (DHA), which has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial processes. This article explores the biological activity of DHA dimer, supported by research findings, case studies, and relevant data tables.

- Chemical Formula : C₆H₁₂O₆

- Molecular Weight : 180.16 g/mol

- CAS Number : 62147-49-3

- InChI Key : RXKJFZQQPQGTFL-UHFFFAOYSA-N

DHA dimer exists predominantly in a dioxane form, which is characterized by the presence of two hydroxymethyl groups that contribute to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits several biological activities that make it a subject of interest in scientific research:

- Antioxidant Properties : DHA dimer has been shown to possess antioxidant capabilities. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress in cells .

- Anti-inflammatory Effects : Research indicates that DHA dimer can modulate inflammatory responses, potentially by inhibiting pro-inflammatory cytokines .

- Antimicrobial Activity : Studies have demonstrated that DHA dimer may exhibit antimicrobial properties, making it a candidate for use in anti-infection therapies .

The biological activities of DHA dimer are attributed to its structural features and interactions with cellular components:

- Cell Signaling Modulation : DHA dimer influences various signaling pathways involved in cell proliferation and apoptosis. It has been observed to affect the cell cycle and DNA damage response mechanisms .

- Enzymatic Interactions : The compound acts as a substrate or inhibitor for specific enzymes, which can lead to altered metabolic pathways. For instance, its role in the conversion of glycerol to lactic acid has been studied extensively .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of DHA dimer using various assays (DPPH, ABTS). The results indicated that DHA dimer exhibited significant free radical scavenging activity comparable to established antioxidants.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

Case Study 2: Antimicrobial Efficacy

In vitro tests were performed to assess the antimicrobial properties of DHA dimer against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

Applications in Research and Industry

This compound is utilized in various applications due to its versatile biological properties:

- Biocatalysis : It serves as a reagent in organic synthesis and catalysis, particularly in reactions involving three-carbon nucleophiles or electrophiles .

- Cosmetic Industry : Due to its skin-friendly properties and potential for promoting skin health, DHA dimer is being explored as an ingredient in cosmetic formulations.

- Pharmaceutical Development : Its bioactive properties make it a candidate for drug development aimed at treating oxidative stress-related diseases and infections.

特性

IUPAC Name |

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQUNHIAUQQPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)(CO)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314347 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Dihydroxyacetone dimer | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26776-70-5, 62147-49-3 | |

| Record name | Dihydroxyacetone dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26776-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydroxyacetone (dimer) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of 1,3-dihydroxyacetone dimer and what are its key spectroscopic characteristics?

A1: this compound exists as a 1,4-dioxane derivative due to dimerization. While the provided abstracts do not delve into specific spectroscopic data, they mention techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ], Fourier Transform Infrared Spectroscopy (FTIR) [, ], and Nuclear Magnetic Resonance (NMR) spectroscopy [] being used to characterize the compound and its derivatives. FTIR can confirm the presence of functional groups like hydroxyl groups within the molecule. GC-MS helps identify and quantify the compound in complex mixtures, while NMR provides information about its structure and dynamics in solution.

Q2: Can this compound be nitrated, and if so, what are the properties of the resulting compounds?

A2: Yes, this compound can be nitrated using nitric acid. This reaction yields two products: 1,3-dinitratoacetone and its dimer, 2,5-bis(nitratomethyl-2,5-nitrato)-1,4-dioxane []. These compounds have been characterized by X-ray diffraction, vibrational spectroscopy (IR and Raman), NMR, and elemental analysis. Importantly, despite having the same atomic stoichiometry, the dimer exhibits significantly higher sensitivity to impact and friction, making it potentially useful as a high-energy dense oxidizer. [].

Q3: How is this compound used in the synthesis of other important compounds?

A3: this compound serves as a valuable starting material in organic synthesis. For instance, it can be converted to 2-phenylglycerol through a three-step process involving silylation, Grignard reaction with phenylmagnesium bromide, and deprotection []. Additionally, it's a key precursor in the synthesis of 2-ethynylglycerol, a crucial building block for the antiviral drug Islatravir (MK-8591). This synthesis involves acid-catalyzed cracking of the dimer followed by the addition of an acetylenic nucleophile [].

Q4: Has this compound been found in natural sources, and if so, what are the implications?

A4: Yes, this compound has been identified in the liquid culture medium of Laelia speciosa seedlings grown in a temporary immersion bioreactor []. This finding suggests the potential for utilizing in vitro plant cultivation systems to sustainably obtain this compound, which could be valuable for various applications, including its use as a chemical building block.

Q5: Are there any potential toxicological concerns associated with this compound or its derivatives?

A5: While this compound itself has not been extensively studied for toxicity, research suggests potential concerns with some of its derivatives. For example, the leaf extract of Luehea divaricata, which contains this compound along with other compounds, exhibits potential cytotoxic, genotoxic, and toxicogenomic effects []. Further research is needed to fully understand the safety profile of this compound and its derivatives.

Q6: Are there alternative methods for producing 5-hydroxymethylfurfural that utilize this compound?

A6: Research indicates that the hydrothermal treatment of palm kernel shell residues, which can yield this compound among other products, is a potential method for producing 5-hydroxymethylfurfural []. This process involves pre-treating the biomass with alkali solutions before subjecting it to high temperatures and pressures in a reactor. The addition of 2-butanol as an extracting solvent can further enhance 5-HMF yield []. This suggests a possible link between this compound formation and the production of this valuable platform chemical.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。